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molecular formula C8H7N B1678323 p-Tolunitrile CAS No. 104-85-8

p-Tolunitrile

Cat. No. B1678323
M. Wt: 117.15 g/mol
InChI Key: VCZNNAKNUVJVGX-UHFFFAOYSA-N
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Patent
US05618965

Procedure details

With stirring (20 rpm), a turbine dryer is charged at room temperature with 8000 parts by weight of anhydrous sodium sulfate, 1602 parts by weight of 4-methylbenzaldehyde and 1149 parts by weight of hydroxylammonium sulfate. Following evacuation to 35 mbar, the mixture is heated to 80° C. and stirred at this temperature for 21/2 hours. It is subsequently heated at 125° C. at a pressure of 80 mbar and held for 10 minutes; the pressure is then reduced to 60 mbar and held for a further 20 minutes, during which a total of about 480 parts by weight of water are removed by distillation. The distillation of the nitrile is initiated and controlled by successive reduction of the pressure to 10 mbar and subsequent raising of the jacket temperature to 170° C. 1265 parts by weight of 4-methylbenzonitrile are obtained with a purity of over 98% (HPLC), and also 37 parts by weight of a mixed fraction essentially consisting of 4-methylbenzonitrile and 4-methylbenzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S([O-])([O-])(=O)=O.[Na+].[Na+].[CH3:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][CH:10]=1.S([O-])([O-])(=O)=O.O[NH3+:23].O[NH3+]>>[CH3:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:23])=[CH:11][CH:10]=1 |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].O[NH3+].O[NH3+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
With stirring (20 rpm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at this temperature for 21/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It is subsequently heated at 125° C. at a pressure of 80 mbar
WAIT
Type
WAIT
Details
held for a further 20 minutes, during which
Duration
20 min
CUSTOM
Type
CUSTOM
Details
a total of about 480 parts by weight of water are removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The distillation of the nitrile
TEMPERATURE
Type
TEMPERATURE
Details
subsequent raising of the jacket temperature to 170° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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